![molecular formula C18H16Cl2N4O B11994898 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)
3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of benzimidazole derivatives with hydrazides under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities. Researchers investigate its potential to inhibit the growth of pathogens and its mechanism of action at the molecular level.
Medicine
In medicine, benzimidazole derivatives are often explored for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-parasitic properties. The specific compound may be evaluated for its efficacy in treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
作用机制
The mechanism of action of 3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-Methylbenzimidazole: A derivative with modified chemical properties.
Hydrazide Derivatives: Compounds with similar functional groups that exhibit comparable reactivity.
Uniqueness
3-BENZOIMIDAZOL-1-YL-2-ME-PROPIONIC ACID (2,4-DICHLORO-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
属性
分子式 |
C18H16Cl2N4O |
|---|---|
分子量 |
375.2 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C18H16Cl2N4O/c1-12(10-24-11-21-16-4-2-3-5-17(16)24)18(25)23-22-9-13-6-7-14(19)8-15(13)20/h2-9,11-12H,10H2,1H3,(H,23,25)/b22-9+ |
InChI 键 |
VPSHYCJQLDUHLT-LSFURLLWSA-N |
手性 SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11994825.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994828.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11994833.png)

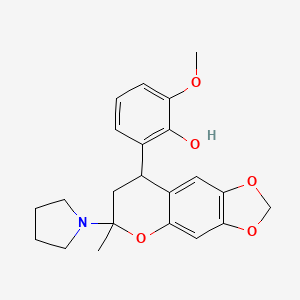
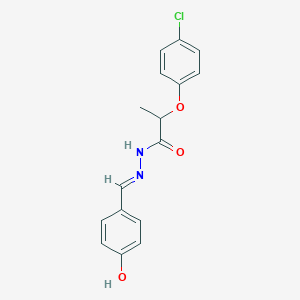
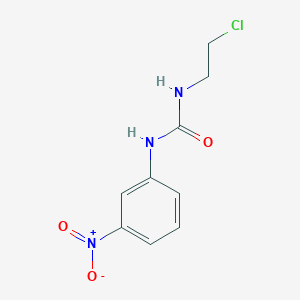
![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11994891.png)

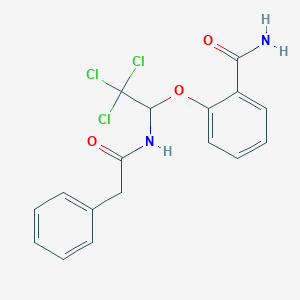
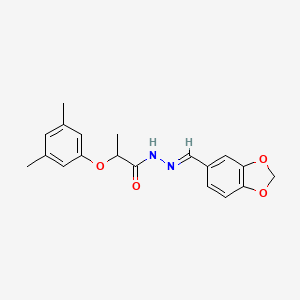
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
